Product packaging for 3-[(Furan-2-yl)methyl]azetidine(Cat. No.:)

3-[(Furan-2-yl)methyl]azetidine

Cat. No.: B13206180
M. Wt: 137.18 g/mol
InChI Key: DSHHIBGQWQWUHT-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) Ring Systems in Organic Chemistry

Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in organic synthesis and medicinal chemistry. rsc.orgrsc.org Their importance stems from a unique combination of ring strain and chemical stability. The approximate ring strain of 25.4 kcal/mol makes them more reactive than their five-membered pyrrolidine (B122466) counterparts (5.4 kcal/mol) but more stable and easier to handle than the highly strained three-membered aziridines (27.7 kcal/mol). rsc.org This inherent strain allows for selective ring-opening reactions, providing access to a variety of functionalized acyclic and cyclic nitrogen-containing molecules. rsc.orgnih.gov

The rigid, three-dimensional structure of the azetidine ring is a valuable feature in drug design. enamine.net By incorporating this scaffold, chemists can limit the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for biological targets. enamine.net Furthermore, the nitrogen atom within the azetidine ring can serve as a key interaction point with biological macromolecules and provides a site for further chemical modification. nih.gov The development of new synthetic methods, such as palladium-catalyzed intramolecular C-H amination and Kulinkovich-type couplings, has expanded the accessibility and diversity of substituted azetidines, further solidifying their role as important building blocks in modern organic chemistry. rsc.org

Overview of Furan-Substituted Compounds in Medicinal Chemistry

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a prevalent scaffold in a wide range of biologically active compounds and natural products. utripoli.edu.lyutripoli.edu.ly Its presence in a molecule can significantly influence its pharmacological properties. Furan derivatives have demonstrated a broad spectrum of medicinal activities, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties. utripoli.edu.lywisdomlib.orgijabbr.com The versatility of the furan ring lies in its ability to act as a pharmacophore, a key structural feature responsible for a drug's biological activity, and its capacity to participate in various chemical reactions, allowing for the synthesis of diverse derivatives. utripoli.edu.lyijabbr.com

The oxygen atom in the furan ring can participate in hydrogen bonding, which can be crucial for interactions with biological targets. ijabbr.com Moreover, the furan ring is considered a bioisostere for other aromatic rings, meaning it can be substituted for other rings in a drug molecule without significantly altering its biological activity, a strategy often employed in drug design to optimize pharmacokinetic and pharmacodynamic properties. ijabbr.com The development of novel synthetic methods, such as those involving olefin cross-metathesis, has further enabled the creation of highly substituted furan derivatives, expanding the chemical space for medicinal chemistry exploration. pnas.org

Structural Rationale for 3-[(Furan-2-yl)methyl]azetidine as a Research Target

The compound this compound combines two key structural motifs with established significance in medicinal chemistry: the azetidine ring and the furan ring. This unique combination makes it a compelling target for research and development. The azetidine moiety provides a rigid, three-dimensional scaffold that can enhance binding to biological targets, while the basic nitrogen atom offers a potential point of interaction and a handle for further derivatization. nih.gov The furan ring, on the other hand, is a well-known pharmacophore associated with a wide array of biological activities. utripoli.edu.lyutripoli.edu.ly

The linkage of the furan ring to the azetidine core via a methylene (B1212753) group provides a degree of conformational flexibility, allowing the molecule to adopt various spatial arrangements to interact optimally with a biological target. The investigation of such hybrid molecules is a common strategy in drug discovery, aiming to combine the advantageous properties of different pharmacophores to create novel compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. The exploration of compounds like this compound allows researchers to study the interplay between these two important heterocyclic systems and their potential synergistic effects on biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B13206180 3-[(Furan-2-yl)methyl]azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

3-(furan-2-ylmethyl)azetidine

InChI

InChI=1S/C8H11NO/c1-2-8(10-3-1)4-7-5-9-6-7/h1-3,7,9H,4-6H2

InChI Key

DSHHIBGQWQWUHT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=CC=CO2

Origin of Product

United States

Synthetic Methodologies for 3 Furan 2 Yl Methyl Azetidine and Its Derivatives

Strategies for Azetidine (B1206935) Ring Construction

The construction of the azetidine ring can be broadly categorized into two main approaches: cyclization of acyclic precursors and cycloaddition reactions. researchgate.net These strategies offer diverse pathways to access the strained four-membered heterocycle, with the choice of method often depending on the desired substitution pattern and stereochemistry.

Cyclization Approaches to Azetidines

Intramolecular cyclization is a cornerstone of azetidine synthesis, involving the formation of a carbon-nitrogen bond to close the four-membered ring. nih.gov This approach encompasses a variety of protocols, each with its own set of advantages and limitations.

Reductive cyclization provides a powerful method for the synthesis of azetidines from appropriately functionalized precursors. A common strategy involves the reduction of an imine followed by an intramolecular nucleophilic substitution. For instance, the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with a reducing agent like sodium borohydride (B1222165) in methanol (B129727) under reflux conditions can lead to the formation of highly substituted azetidines. This process proceeds through the initial reduction of the imine to an amine, which then undergoes an intramolecular SN2 reaction to form an intermediate aziridine (B145994) that subsequently rearranges to the more thermodynamically stable azetidine ring. While this method allows for the synthesis of complex azetidines, isolated yields can sometimes be modest due to the potential for competing isomerization reactions that favor the formation of aziridines.

A specific application of reductive amination for the synthesis of furan-containing amines involves the reaction of furfural (B47365) with an amine source in the presence of a reducing agent. dtu.dkrsc.org For example, furfurylamine (B118560) can be synthesized from furfural via one-pot reductive amination using hydroxylammonium chloride as the aminating agent and zinc powder as the reducing agent in water. researchgate.net This methodology could potentially be adapted to synthesize 3-[(Furan-2-yl)methyl]azetidine by using a suitably substituted three-carbon backbone with a primary amine and a leaving group, which upon reductive amination with furfural and subsequent cyclization, would yield the target molecule.

Table 1: Examples of Reductive Amination for Furan-Containing Amine Synthesis

AldehydeAmine SourceReducing AgentCatalystProductYield (%)Reference
FurfuralAqueous NH₃H₂Rh/Al₂O₃Furfurylamine~92 rsc.org
FurfuralHydroxylammonium chlorideZn powderZnCl₂/NH₄ClFurfurylamineHigh researchgate.net

This table presents general methods for the synthesis of furfurylamine, a precursor containing the key furan-2-ylmethyl moiety.

Iodocyclisation has emerged as a mild and effective method for the stereoselective synthesis of functionalized 2-(iodomethyl)azetidine derivatives from homoallylamines at room temperature. orgsyn.org These iodoazetidines can be further functionalized by reaction with various nucleophiles. Interestingly, increasing the reaction temperature can lead to the formation of 3-iodopyrrolidines via thermal isomerization of the initially formed azetidines. This temperature-dependent selectivity provides a divergent route to either four or five-membered nitrogen heterocycles from a common precursor.

While a direct application of iodocyclisation for the synthesis of this compound is not explicitly detailed in the reviewed literature, the cyclization of 3-phenyl substituted homoallylamines using this methodology has been shown to produce tricyclic furan (B31954) bispyrrolidines, albeit in low yields. This suggests that the furan moiety is compatible with the reaction conditions, and a carefully designed homoallylamine precursor bearing a furan-2-ylmethyl group could potentially undergo iodocyclisation to afford the desired azetidine.

The reaction of Schiff bases (imines) with chloroacetyl chloride is a well-established method for the synthesis of 2-azetidinones (β-lactams). rsc.orgresearchgate.net This reaction, a type of [2+2] cycloaddition, proceeds via the formation of an iminium ion and an enolate, which then cyclize to form the four-membered ring. Recently, this methodology has been applied to the synthesis of azetidin-2-one (B1220530) derivatives from Schiff bases derived from furan-2-carbaldehyde. bldpharm.com In a typical procedure, the Schiff base is formed by the condensation of an amine with furan-2-carbaldehyde, which is then reacted with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield the corresponding azetidin-2-one. bldpharm.commdpi.com

Although this method directly yields azetidin-2-ones rather than azetidines, the resulting β-lactams are valuable intermediates that can be subsequently reduced to the corresponding azetidines. nih.gov The reduction of the amide carbonyl group in the β-lactam ring can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), to provide access to the saturated azetidine core.

Table 2: Synthesis of Azetidin-2-ones from Furan-2-carbaldehyde Derived Schiff Bases

Amine ComponentReaction ConditionsProductReference
1,1'-biphenyl-4,4'-diamineChloroacetyl chloride, refluxN,N'-(biphenyl-4,4'-diyl)bis(3-chloro-2-(furan-2-yl)-4-oxoazetidin-1-yl) bldpharm.com

This table highlights the formation of a furan-substituted azetidin-2-one, a precursor to the corresponding azetidine.

The construction of the azetidine ring can also be achieved through ring-opening of a suitable precursor followed by an intramolecular cyclization. A notable example involves the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govrsc.org This reaction proceeds with high yields and tolerates a range of functional groups. The Lewis acid catalyst activates the epoxide ring towards nucleophilic attack by the tethered amine, leading to the formation of the azetidine ring. While direct synthesis of this compound via this method has not been reported, the use of a furan-containing cis-3,4-epoxy amine as a substrate could provide a viable route to the target compound.

In a different approach, the attempted synthesis of a furan-containing azetidin-3-one (B1332698) via gold-catalyzed oxidative cyclization of a furan-containing N-propargylsulfonamide did not yield the expected azetidine. Instead, a ring-opened conjugated imine was isolated. This outcome is rationalized by the ring-opening of the intermediate azetidine, facilitated by the electron-rich furan ring. researchgate.net This finding underscores the influence of the furan substituent on the stability and reactivity of the azetidine ring.

Cycloaddition Reactions in Azetidine Formation

[2+2] Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of four-membered rings, including azetidines. rsc.org The Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine, is a classic example of a [2+2] cycloaddition used to form β-lactams (azetidin-2-ones). nih.gov As mentioned previously, these can be subsequently reduced to azetidines.

The reaction of imines with chloroacetyl chloride is a common method for generating ketenes in situ for the synthesis of azetidinones. researchgate.net This has been successfully applied to imines derived from furan-2-carbaldehyde, demonstrating the feasibility of incorporating the furan moiety using this strategy. bldpharm.com While direct [2+2] cycloadditions to form the azetidine ring of this compound are not extensively documented, the versatility of cycloaddition chemistry suggests that with appropriate precursors, this could be a viable synthetic route.

Electrophilic Azetidinylation Strategies

Electrophilic azetidinylation involves the reaction of a nucleophile with an azetidine ring that has been rendered electrophilic. A prominent example of this approach is the catalytic Friedel–Crafts reaction, which can be used to couple furan with an azetidine precursor. In this method, an azetidin-3-ol (B1332694) derivative is treated with a Lewis or Brønsted acid catalyst. The catalyst facilitates the formation of a stabilized azetidin-3-yl carbocation. This electrophilic intermediate is then intercepted by an electron-rich aromatic system, such as furan, to forge a new carbon-carbon bond.

Research has demonstrated the effectiveness of calcium and iron catalysis for such transformations. researchgate.net For instance, Ca(NTf₂)₂ has been identified as an optimal catalyst for generating diaryl azetidines via the reaction of azetidinols with aromatic nucleophiles. researchgate.net The protecting group on the azetidine nitrogen is crucial for reactivity; a carbobenzyloxy (Cbz) group, for example, is thought to stabilize the carbocation intermediate through a π-cation interaction, thereby facilitating the reaction. researchgate.net This strategy directly installs the furan moiety onto the azetidine ring at the 3-position.

Ring Rearrangement Methodologies (e.g., Aziridine to Azetidine)

Ring expansion reactions, particularly the rearrangement of three-membered aziridines to four-membered azetidines, offer a powerful pathway for synthesizing the azetidine core. magtech.com.cn These rearrangements can be promoted under various conditions, including thermal activation. researchgate.net

One notable method involves the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride in methanol. This reaction proceeds through the reductive cyclization of an intermediate imine, leading unexpectedly to a highly substituted 3-methoxyazetidine (B35406) via an aziridine-to-azetidine ring expansion. While this specific example does not directly involve a furan moiety, the methodology highlights a viable synthetic route where a suitably substituted aziridine precursor could be designed to yield a furan-functionalized azetidine upon rearrangement. The mechanism often involves the intramolecular opening of the aziridine ring, which is activated by a Lewis acid, followed by cyclization to form the more stable four-membered ring. nih.gov

Aza-Michael Addition Approaches

The aza-Michael addition, which involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction. nih.gov This reaction can be ingeniously applied to construct the azetidine ring, often through an intramolecular cyclization step.

A relevant synthetic strategy involves the reaction of an amine with a suitably functionalized Michael acceptor. For example, a reported synthesis of functionalized azetidines begins with an (N-Boc-azetidin-3-ylidene)acetate, which is prepared from (N-Boc)azetidin-3-one. An aza-Michael addition of an NH-heterocycle to this substrate yields the target 3-substituted azetidine. researchgate.net While this demonstrates the functionalization of a pre-existing azetidine, the core principle can be extended to ring formation. An intramolecular aza-Michael reaction of a γ-amino α,β-unsaturated ester can lead to the formation of an azetidine-3-carboxylate derivative, providing a direct route to the heterocyclic core. The reaction is often catalyzed by bases or Lewis acids and can be performed under solvent-free conditions using catalysts like acidic alumina (B75360) to enhance selectivity and yield. nih.gov

Installation of the Furan-2-ylmethyl Moiety

Once the azetidine ring is formed, or concurrently during its synthesis, the furan-2-ylmethyl group must be introduced. This can be achieved through several key synthetic transformations.

Coupling Reactions Involving Furan Derivatives

Catalytic cross-coupling reactions are a cornerstone of modern organic synthesis and provide a direct method for attaching a furan ring to an azetidine scaffold. The Friedel-Crafts reaction, as discussed in section 2.1.3, is a prime example of such a coupling. A two-step sequence has been developed where a catalytic Friedel-Crafts reaction between an azetidin-3-ol and furan is followed by a subsequent transformation. acs.orgacs.orgnih.gov

In this approach, various azetidin-3-ol precursors are coupled with furan using a catalyst. The resulting 3-aryl-3-(furan-2-yl)azetidine intermediates are valuable building blocks in their own right. imperial.ac.uk This method is scalable and allows for the synthesis of diverse derivatives by varying the substituents on either the azetidine or the aromatic partner. acs.org

Table 1: Friedel-Crafts Coupling of Azetidinols with Furan

Azetidinol Precursor Catalyst Product Yield Reference
N-Cbz-azetidin-3-ol Ca(NTf₂)₂ N-Cbz-3-(furan-2-yl)azetidin-3-ol High researchgate.net

This table is representative of the types of reactions described in the literature.

Selective Furan Oxidative Cleavage Approaches for Azetidine Derivatives

An innovative synthetic strategy utilizes the furan ring as a masked carboxylic acid functional group. This approach involves first installing the furan moiety onto the azetidine ring, followed by its selective oxidative cleavage to unmask an acetic acid side chain. acs.orgacs.orgnih.gov

This two-step process begins with the catalytic Friedel-Crafts reaction to synthesize a 3-aryl-3-(furan-2-yl)azetidine derivative. acs.org The subsequent key step is the mild, ruthenium-catalyzed oxidative cleavage of the furan ring. Using a RuCl₃/NaIO₄ system, the furan is converted into a carboxylic acid group, yielding an azetidine-3-arylacetic acid derivative. acs.orgacs.org This method avoids the use of harsh acids or bases and is notable for its facile purification, often requiring only simple acid/base workups. acs.org The versatility of this approach has been demonstrated through the synthesis of numerous analogs, including those of bioactive compounds. acs.orgnih.gov

Table 2: Oxidative Cleavage of 3-(Furan-2-yl)azetidine Derivatives

Furan-Azetidine Substrate Oxidant System Product Yield Reference
N-Boc-3-phenyl-3-(furan-2-yl)azetidine RuCl₃/NaIO₄ N-Boc-3-phenylazetidine-3-acetic acid 91% acs.orgacs.org

This table showcases examples from the described synthetic route.

Multi-component Reactions in Azetidine-Furan Hybrid Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer significant advantages in terms of efficiency and molecular diversity. mdpi.com These strategies are particularly powerful for the rapid assembly of complex structures like azetidine-furan hybrids.

A notable MCR for the synthesis of highly functionalized azetidines utilizes a strain-release-driven anion relay sequence. nih.gov This process starts with the lithiation of azabicyclo[1.1.0]butane, a highly strained bicyclic system. The resulting organolithium species can be sequentially trapped by three different electrophiles. The strain-release ring-opening of the azabicyclo[1.1.0]butane intermediate drives the reaction forward, allowing for the modular synthesis of a diverse library of substituted azetidines. nih.gov By selecting a furan-containing electrophile (e.g., furfural) as one of the components, this four-component reaction can be adapted to directly generate complex azetidine-furan structures in a single pot. This approach highlights the potential of MCRs to streamline the synthesis of these valuable heterocyclic hybrids.

Challenges and Advancements in the Synthesis of Azetidine-Furan Hybrids

The synthesis of hybrid molecules incorporating both azetidine and furan rings, such as this compound, presents a unique set of challenges for synthetic chemists. These challenges primarily stem from the inherent properties of the strained four-membered azetidine ring and the specific reactivity of the furan moiety. However, recent advancements in synthetic methodologies are providing innovative solutions to overcome these hurdles, paving the way for the efficient construction of these valuable compounds.

A significant challenge in the synthesis of any azetidine derivative is the considerable ring strain of the four-membered heterocycle, estimated to be around 25.4 kcal/mol. rsc.org This strain not only makes the ring system more susceptible to ring-opening reactions but also complicates its formation. rsc.orgrsc.org Traditional methods for azetidine synthesis often require harsh reaction conditions, which can be incompatible with the sensitive furan ring. The furan nucleus is known to be susceptible to degradation under strongly acidic or oxidative conditions, which are sometimes employed in classical cyclization strategies. youtube.comgoogle.com

Furthermore, controlling regioselectivity during the formation of the azetidine ring or the introduction of the furan-containing substituent is a critical challenge. For instance, in intramolecular cyclization reactions to form the azetidine ring, the possibility of forming the thermodynamically more stable five-membered pyrrolidine (B122466) ring is a common side reaction. frontiersin.org

Despite these challenges, significant advancements in synthetic organic chemistry have led to the development of milder and more efficient methods for the synthesis of substituted azetidines, which are applicable to the construction of azetidine-furan hybrids.

One of the most promising advancements is the use of lanthanide triflates , such as La(OTf)₃, as catalysts. frontiersin.org These Lewis acids have been shown to effectively catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. frontiersin.org This method is particularly advantageous as it proceeds under mild conditions and tolerates a wide range of functional groups, which is crucial when dealing with the furan moiety. frontiersin.org The catalytic cycle is believed to involve the coordination of the lanthanide to the epoxide oxygen, facilitating a regioselective intramolecular attack by the amine. frontiersin.org

Palladium-catalyzed C-H amination represents another powerful tool for the synthesis of functionalized azetidines. rsc.org This approach allows for the direct formation of the azetidine ring from readily available precursors, avoiding the need for pre-functionalized substrates. rsc.org The use of specific ligands and oxidants can control the regioselectivity and efficiency of the cyclization. rsc.org

Strain-release driven synthesis is an innovative strategy that utilizes highly strained bicyclic precursors, such as azabicyclo[1.1.0]butanes, to access functionalized azetidines. nih.govnih.gov The release of ring strain provides a strong thermodynamic driving force for the reaction, allowing for the formation of the azetidine ring under mild conditions. nih.govnih.gov This methodology has been successfully employed in multicomponent reactions to generate a diverse library of substituted azetidines. nih.govnih.gov

The aza-Paternò-Büchi reaction , a [2+2] photocycloaddition of imines and alkenes, offers a direct route to the azetidine core. rsc.orgresearchgate.net Recent developments in visible-light photoredox catalysis have expanded the scope of this reaction, enabling the synthesis of complex azetidine structures under mild conditions. researchgate.net

Furthermore, the functionalization of pre-formed azetidine rings provides a versatile approach to introduce the furan-2-ylmethyl substituent. For example, the alkylation of 3-hydroxyazetidine derivatives with a suitable furan-containing electrophile can be a straightforward method. nih.gov The development of methods for the synthesis of key intermediates, such as methyl 2-(azetidin-3-ylidene)acetates, has opened up avenues for the synthesis of 3-substituted azetidines via aza-Michael additions. mdpi.com

Recent research has also explored the selective oxidative cleavage of a furan ring as a strategy to synthesize azetidine-3-carboxylic acid derivatives. nih.gov While this method does not directly produce this compound, it highlights the creative ways in which the furan moiety can be manipulated in the synthesis of complex azetidines.

The table below summarizes some of the key findings in the synthesis of substituted azetidines, which are relevant to overcoming the challenges in the synthesis of azetidine-furan hybrids.

Synthetic MethodCatalyst/ReagentKey FeaturesRelevant Findings
Intramolecular Aminolysis of Epoxy AminesLa(OTf)₃High regioselectivity, mild conditions, broad functional group tolerance.Effectively produces azetidines from cis-3,4-epoxy amines, avoiding pyrrolidine formation. frontiersin.org
Palladium-Catalyzed C-H AminationPd(II) with oxidantDirect formation of the azetidine ring from C-H bonds.Enables the synthesis of functionalized azetidines from readily available precursors. rsc.org
Strain-Release Driven SynthesisAzabicyclo[1.1.0]butanesUtilizes ring strain for efficient azetidine formation.Allows for multicomponent reactions to build complex azetidines under mild conditions. nih.govnih.gov
Aza-Paternò-Büchi ReactionVisible-light photocatalyst[2+2] photocycloaddition of imines and alkenes.Provides a direct route to the azetidine core with potential for stereocontrol. rsc.orgresearchgate.net
Aza-Michael AdditionDBUAddition of N-heterocycles to azetidine-based Michael acceptors.A versatile method for introducing substituents at the 3-position of the azetidine ring. mdpi.com

These advancements collectively provide a powerful toolbox for the synthesis of challenging molecules like this compound. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the synthesis, and the need for stereochemical control. Future research in this area will likely focus on the development of even more efficient, selective, and sustainable methods for the construction of these important heterocyclic hybrids.

Derivatization and Structural Modification Studies of 3 Furan 2 Yl Methyl Azetidine

Chemical Transformations of the Azetidine (B1206935) Nitrogen

The secondary amine of the azetidine ring in 3-[(Furan-2-yl)methyl]azetidine is a key site for chemical derivatization. Its nucleophilic character allows for a variety of transformations, including N-alkylation, N-acylation, and the introduction of protecting groups. These modifications are fundamental in synthetic strategies, often serving to modulate the compound's properties or to facilitate further structural changes.

A common and essential transformation is the introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the azetidine nitrogen. This is typically achieved by reacting the parent azetidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The resulting N-Boc protected azetidine is a stable intermediate, crucial for subsequent modifications where the reactivity of the nitrogen needs to be masked. researchgate.netmdpi.com For instance, the synthesis of various 3-substituted azetidine derivatives often commences from N-Boc-azetidin-3-one. researchgate.netmdpi.com

Beyond protection, the azetidine nitrogen can be functionalized with a wide array of substituents. N-alkylation with various alkyl halides or N-acylation with acyl chlorides can introduce diverse functional groups. These reactions typically proceed under standard conditions for secondary amine modification. The synthesis of N-substituted azetidines can also be achieved through the reductive cyclization of γ-haloalkyl-imines. bham.ac.uk Furthermore, the reduction of N-substituted azetidin-2-ones (β-lactams) using reagents like diborane (B8814927) or lithium aluminum hydride provides another route to N-substituted azetidines, where the substituent on the nitrogen is pre-installed. acs.org

The table below summarizes common transformations involving the azetidine nitrogen.

Transformation Reagents/Conditions Product Type Significance
N-Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O)N-Boc-3-[(Furan-2-yl)methyl]azetidineProtection of the nitrogen for further synthesis. researchgate.netmdpi.com
N-AlkylationAlkyl halides (e.g., R-Br, R-I)N-Alkyl-3-[(Furan-2-yl)methyl]azetidineIntroduction of alkyl diversity.
N-AcylationAcyl chlorides (e.g., R-COCl)N-Acyl-3-[(Furan-2-yl)methyl]azetidineFormation of amide derivatives.
N-SulfonylationSulfonyl chlorides (e.g., R-SO₂Cl)N-Sulfonyl-3-[(Furan-2-yl)methyl]azetidineIntroduction of sulfonamide groups.
Reductive AminationAldehydes/Ketones, reducing agentN-Substituted-3-[(Furan-2-yl)methyl]azetidineAlternative route for N-alkylation.

Modifications of the Furan (B31954) Ring System

The furan moiety of this compound is an electron-rich aromatic heterocycle, making it susceptible to various chemical modifications, particularly electrophilic substitution. wikipedia.orgyoutube.com Its reactivity is considerably greater than that of benzene. wikipedia.org This allows for selective functionalization of the furan ring, providing a pathway to a new class of derivatives.

Electrophilic aromatic substitution reactions on the 2-substituted furan ring are regioselective, preferentially occurring at the C5 position. youtube.compsu.edu Common electrophilic substitution reactions applicable to the furan ring include:

Bromination: Reaction with bromine, often at low temperatures, can introduce a bromine atom at the 5-position to yield 3-[(5-Bromo-furan-2-yl)methyl]azetidine. wikipedia.org

Nitration: Nitration can be achieved using reagents like a mixture of nitric acid and acetic anhydride (B1165640) to form 2-nitrofuran (B122572) derivatives. numberanalytics.com

Friedel-Crafts Acylation: This reaction, using an acyl chloride and a Lewis acid catalyst, introduces an acyl group, typically at the 5-position. youtube.com

The furan ring can also participate in cycloaddition reactions, most notably the Diels-Alder reaction where it acts as a diene. numberanalytics.comnumberanalytics.com This reaction can be used to construct more complex, fused-ring systems. Another significant transformation is the oxidative cleavage of the furan ring. This reaction can convert the furan into a dicarbonyl compound, a transformation utilized in the synthesis of certain carboxylic acid derivatives from furan-containing precursors. researchgate.netnih.gov Furthermore, hydrogenation of the furan ring can lead to the corresponding dihydrofuran and ultimately the tetrahydrofuran (B95107) derivative, altering the aromaticity and planarity of this part of the molecule. wikipedia.org

Reaction Type Typical Reagents Expected Product Reference
Electrophilic BrominationBr₂ / CCl₄, 0 °C3-[(5-Bromo-furan-2-yl)methyl]azetidine wikipedia.org
Friedel-Crafts AcylationRCOCl / Lewis Acid (e.g., SnCl₄)3-[(5-Acyl-furan-2-yl)methyl]azetidine youtube.com
Diels-Alder ReactionDienophile (e.g., Maleic anhydride)Bicyclic adduct numberanalytics.comnumberanalytics.com
Oxidative CleavageOxidizing agentDicarbonyl compound nih.govnih.gov
HydrogenationH₂ / Catalyst (e.g., Pd/C)3-[(Tetrahydrofuran-2-yl)methyl]azetidine wikipedia.org

Introduction of Diverse Substituents on the Azetidine Scaffold

The azetidine ring itself serves as a scaffold for the introduction of various substituents, primarily at the C3 position. These modifications can significantly influence the molecule's three-dimensional shape and properties. Synthetic strategies often begin with a precursor like N-Boc-azetidin-3-one.

One powerful method for introducing substituents at the C3 position is the aza-Michael addition. mdpi.com This reaction involves the addition of a nucleophile, such as an NH-heterocycle, to an electron-deficient alkene like methyl 2-(N-Boc-azetidin-3-ylidene)acetate. researchgate.netmdpi.com This latter intermediate is prepared via a Horner-Wadsworth-Emmons reaction from N-Boc-azetidin-3-one. researchgate.netmdpi.com This strategy has been used to synthesize a variety of novel heterocyclic amino acid derivatives containing the azetidine ring. mdpi.com

Another key strategy is the palladium-catalyzed cross-coupling reaction. For instance, 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid derivatives can be synthesized via a Pd-catalyzed cross-coupling between a 3-azetidinyl carboxylate and (het)aryl halides. researchgate.net This approach allows for the direct installation of aromatic and heteroaromatic moieties onto the azetidine ring.

The table below showcases examples of substituents introduced onto the azetidine scaffold using these methods.

Starting Material Reaction Reagents Substituent Introduced at C3 Reference
Methyl 2-(N-Boc-azetidin-3-ylidene)acetateAza-Michael AdditionAzetidine hydrochloride, DBUAzetidin-1-yl mdpi.com
Methyl 2-(N-Boc-azetidin-3-ylidene)acetateAza-Michael AdditionPyrrolidine (B122466), DBUPyrrolidin-1-yl mdpi.com
Methyl 2-(N-Boc-azetidin-3-ylidene)acetateAza-Michael AdditionIndazole, DBUIndazol-1-yl mdpi.com
t-Butyl (N-benzylazetidine-3-yl) carboxylatePd-catalyzed Cross-Coupling(Het)aryl halides, Pd catalystAryl, Heteroaryl researchgate.net

Stereoselective Synthesis and Chiral Derivatization

The creation of stereochemically defined derivatives of this compound is of significant interest, as stereoisomers can exhibit distinct biological activities and properties. This involves either synthesizing a specific enantiomer or diastereomer directly (stereoselective synthesis) or separating a racemic mixture after reaction with a chiral auxiliary (chiral derivatization).

Stereoselective synthesis of substituted azetidines can be achieved through various modern synthetic methods. For example, chiral azetidin-3-ones, which are versatile precursors, can be prepared with high enantiomeric excess from chiral N-propargylsulfonamides via a gold-catalyzed cyclization. nih.gov Another approach involves the stereoselective reduction of β-lactams (azetidin-2-ones), which are readily available in chiral forms, to the corresponding azetidines while retaining the stereochemistry of the ring substituents. acs.org Furthermore, the intramolecular aminolysis of chiral 3,4-epoxy amines, catalyzed by Lewis acids like La(OTf)₃, can produce chiral azetidines with high regioselectivity and yield. nih.gov

Chiral derivatization is a technique used for the analysis and separation of enantiomers. This involves reacting a racemic mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC. The absolute configuration of the separated enantiomers can then be determined using spectroscopic methods like NMR. researchgate.net For a molecule like this compound, if a chiral center is introduced (e.g., at the carbon of the azetidine ring bearing the furanylmethyl group), its enantiomers could be derivatized using CDAs that react with the azetidine nitrogen. Examples of CDAs include Mosher's acid (MTPA) and other specialized reagents designed for amines or other functional groups. nih.govresearchgate.net

Method Description Key Features Reference
Gold-Catalyzed CyclizationCyclization of chiral N-propargylsulfonamides.Access to chiral azetidin-3-one (B1332698) precursors with >98% e.e. nih.gov
β-Lactam ReductionReduction of enantiopure azetidin-2-ones.Stereochemistry of ring substituents is retained. acs.org
Epoxide Ring OpeningIntramolecular aminolysis of chiral cis-3,4-epoxy amines.High yields and regioselectivity for azetidine formation. nih.gov
Chiral DerivatizationReaction with a Chiral Derivatizing Agent (CDA).Forms diastereomers for separation and analysis by chromatography (e.g., HPLC). nih.govresearchgate.net

Computational and Theoretical Investigations of 3 Furan 2 Yl Methyl Azetidine and Analogues

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of molecules. bhu.ac.in These methods allow for the calculation of various molecular properties that are key to understanding reactivity and potential biological activity.

Analysis of the electronic structure provides a foundational understanding of a molecule's behavior. For furan-containing compounds, DFT calculations, such as those at the B3LYP/6-311G(d,p) level of theory, can reveal the distribution of electron density and the nature of chemical bonds. bhu.ac.in The molecular electrostatic potential (MEP) map is a valuable tool in this analysis, as it visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). bhu.ac.inmalayajournal.org For instance, in related furan (B31954) derivatives, the negative potential is often localized around electronegative atoms like oxygen and nitrogen, indicating sites prone to electrophilic attack, while positive potentials are typically found near hydrogen atoms. bhu.ac.inmalayajournal.org

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key concept in predicting chemical reactivity. wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO is a critical parameter, with a larger gap suggesting higher kinetic stability and lower chemical reactivity. malayajournal.org In studies of furan derivatives, the HOMO and LUMO distributions are analyzed to understand reaction mechanisms. wikipedia.org For example, the interaction between the HOMO of one reactant and the LUMO of another governs the course of many chemical reactions. wikipedia.org

ParameterDescriptionSignificance in Reactivity
HOMO (Highest Occupied Molecular Orbital)The highest energy molecular orbital that is occupied by electrons.Indicates the molecule's ability to donate electrons (nucleophilicity). Higher HOMO energy suggests greater reactivity towards electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital)The lowest energy molecular orbital that is not occupied by electrons.Indicates the molecule's ability to accept electrons (electrophilicity). Lower LUMO energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A larger gap implies higher molecular stability and lower chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. The electrophilicity index (ω), for instance, quantifies the ability of a species to accept electrons. mdpi.com In studies of 3-(furan-2-yl)propenoic acid derivatives, this index has been used to assess the reactivity of proposed intermediates in superacid-catalyzed reactions. mdpi.com A higher electrophilicity index indicates a greater capacity to act as an electrophile. mdpi.com Conversely, nucleophilicity can be assessed by considering the HOMO energy. These descriptors are crucial for predicting how a molecule like 3-[(Furan-2-yl)methyl]azetidine might interact with other chemical species. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. These simulations can reveal how a molecule like this compound and its analogues might change their conformation in different environments, such as in solution or when approaching a biological target. nih.gov For example, MD simulations have been used to demonstrate the stability of a ligand-protein complex, showing how the ligand interacts with key amino acid residues within the binding site over the simulation period. nih.gov

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure relates to biological activity. nih.govresearchgate.net By systematically modifying different parts of a lead molecule and observing the effect on its activity, researchers can build models that predict the activity of new, unsynthesized compounds. nih.gov For furan-containing compounds, SAR studies have revealed the importance of specific substituents and their positions on the furan ring and other parts of the molecule for biological activities like ST2 inhibition. nih.gov

For example, in a series of 1-(furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors, it was found that an ortho-nitro group on a phenyl ring attached to the furan resulted in the highest inhibitory activity. nih.gov The position of this substituent was critical, with meta and para substitutions leading to reduced activity. nih.gov Such findings are crucial for the rational design of more potent and selective analogues.

Compound ModificationObserved Effect on ActivityImplication for SAR
Positional Isomers of Nitro Group on Phenyl RingOrtho > Para > Meta in terms of inhibitory activity. nih.govThe position of electron-withdrawing groups is critical for activity, suggesting a specific binding orientation.
Introduction of Polar GroupsPredicted to improve activity in some β3-adrenergic receptor agonists. mdpi.comPolar interactions, such as hydrogen bonding, may be important for receptor binding.
Introduction of Aromatic RingsPredicted to improve activity in some β3-adrenergic receptor agonists. mdpi.comPi-stacking interactions with aromatic amino acid residues in the binding site could enhance affinity.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. ijper.orgresearchgate.net This method is widely used to understand the interactions between a small molecule, like this compound, and its potential biological target. ijper.orgresearchgate.net Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. nih.gov

In studies of furan-azetidinone hybrids as potential antibacterial agents, molecular docking was used to screen compounds against several E. coli enzymes. ijper.org The results indicated that certain compounds were potential inhibitors of enoyl reductase, with pi-pi stacking interactions with specific amino acid residues (PHE 94 and TYR 146) being identified as potentially crucial for inhibition. ijper.org Similarly, docking studies on novel thiazole (B1198619) derivatives containing a furan moiety against S. aureus DNA gyrase B revealed good binding energies and interactions with key amino acids in the active site. nih.gov These computational predictions provide valuable hypotheses that can be tested experimentally. researchgate.net

Exploration of Biological Activities and Underlying Mechanisms for Azetidine Furan Chemical Space

Antimicrobial Research Focus

The furan (B31954) and azetidine (B1206935) scaffolds are present in numerous compounds with established antimicrobial properties. nih.govresearchgate.net This has prompted investigations into derivatives that combine these two heterocyclic rings.

Antibacterial Activity Mechanisms

While specific studies on the antibacterial mechanisms of "3-[(Furan-2-yl)methyl]azetidine" are not available, research on related azetidine derivatives offers insights into potential modes of action. A series of densely functionalized 2-methylideneazetidines have demonstrated potent activity against Gram-positive bacteria, including Enterococcus faecalis and various strains of Staphylococcus aureus. nih.gov The antibacterial efficacy of azetidine-containing compounds is often influenced by the nature of the substituents on the aryl group. nih.gov For instance, some pyridine-containing substituted phenyl azetidine-2-one derivatives have shown good antibacterial activity against Staphylococcus aureus. researchgate.netmedwinpublishers.com The general structural class of furan derivatives has also been noted for its effectiveness against bacteria.

Antifungal Activity Mechanisms

Similar to antibacterial research, the antifungal activity of "this compound" has not been specifically documented. However, the broader class of furan derivatives has been shown to be effective against fungi. For example, l-azetidine-2-carboxylic acid, isolated from Disporopsis aspera rhizomes, exhibited significant antifungal activity against Podosphaera xanthii, the causative agent of cucurbit powdery mildew. nih.gov The mechanism of action involved the inhibition of mycelial growth and the disruption of the fungal life cycle. nih.gov Additionally, certain azetidin-2-one (B1220530) derivatives have shown potent antifungal activity against Aspergillus niger and Aspergillus flavus. researchgate.net The antifungal potential of compounds containing both furan and azetidine moieties is an area of interest for further research. researchgate.netmedwinpublishers.comnih.gov

Antitubercular Activity Research

The emergence of multidrug-resistant tuberculosis has spurred the search for novel antitubercular agents. Azetidine derivatives have emerged as a promising class of compounds in this area. nih.govnih.gov A series of azetidine derivatives, termed BGAz, have demonstrated potent bactericidal activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis. nih.govnih.gov The proposed mechanism of action for these compounds involves the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. nih.govnih.gov Notably, these azetidines appear to act via a novel mechanism that is distinct from existing mycobacterial cell wall inhibitors. nih.govnih.gov While there is no specific research on the antitubercular activity of "this compound", the proven efficacy of other azetidine derivatives suggests this could be a fruitful area of investigation. medwinpublishers.com

Antineoplastic and Antiproliferative Investigations

The potential of furan and azetidine derivatives in cancer therapy has been an active area of research. nih.govnih.gov

Enzyme Inhibition Mechanisms (e.g., telomerase, HDAC, thymidylate synthase, thymidine (B127349) phosphorylase, actomyosin (B1167339) ATPase)

While specific enzyme inhibition data for "this compound" is not available, related compounds have shown activity against various cancer-related enzymes. Furan derivatives are known to inhibit specific enzymes, leading to the alteration of metabolic pathways. For example, a novel series of furan-bearing pyrazolo[3,4-b]pyridines were designed as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Furthermore, some 3-chloro-azetidin-2-one resveratrol (B1683913) derivatives have shown interesting antiproliferative activity on human breast cancer cell lines. nih.gov A series of novel 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogues of combretastatin (B1194345) A-4 were designed as colchicine-binding site inhibitors, which disrupt tubulin polymerization. nih.gov

Cell Cycle Modulation Studies

The modulation of the cell cycle is a key strategy in cancer therapy. Certain furan and azetidine derivatives have been shown to influence cell cycle progression. For instance, furan-bearing pyrazolo[3,4-b]pyridines caused cell cycle arrest at the S phase and G1/S transition phase in MCF7 breast cancer cells. nih.gov Similarly, a potent microtubule-destabilizing azetidin-2-one arrested MCF-7 cells in the G2/M phase, ultimately leading to apoptosis. nih.gov Hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold have also demonstrated antitumor activity and influence on the cell cycle. nih.gov These findings suggest that the "this compound" scaffold could potentially be explored for its effects on cell cycle regulation in cancer cells.

Central Nervous System (CNS) Activity Profiling

Compounds incorporating both azetidine and furan rings have been investigated for their potential to modulate the central nervous system, exhibiting a range of activities including antinociceptive, anticonvulsant, and antidepressant effects. nih.gov The rigid azetidine scaffold can influence the spatial orientation of the furan ring and other substituents, facilitating interactions with various CNS targets.

Antinociceptive Activity Research

Furthermore, studies on other furan derivatives have highlighted their potential in modulating nociception. Novel pyrrolo[3,4-d]pyridazinone derivatives have demonstrated dose-dependent antinociceptive activity with a lack of gastrotoxicity, suggesting a promising scaffold for the development of safer analgesic agents. mdpi.com

Table 1: Antinociceptive Activity of Selected Furan-Containing Compounds

CompoundTest ModelED50 (nmol)Reference
VUF5498Hot Plate (icv)25 nih.govnih.gov
VUF5497Hot Plate (icv)111 nih.gov
VUF5550Hot Plate (icv)120 nih.gov
VUF5496Hot Plate (icv)159 nih.gov

Anticonvulsant Investigations

The structural motif of azetidine is present in various compounds with anticonvulsant properties. While direct anticonvulsant testing of this compound is not documented, studies on related azetidinone and furan derivatives suggest potential activity. For example, a series of thiazolidinone and azetidinone derivatives synthesized from an indole (B1671886) moiety were evaluated for their anticonvulsant activity.

Screening studies of new thiazolidinone derivatives have been conducted using models such as pentylenetetrazole (PTZ)-induced seizures and maximal electroshock (MES) tests. zsmu.edu.uanuph.edu.ua In one study, the lead compound, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone, exhibited significant anticonvulsant properties. zsmu.edu.ua Another study on new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides also identified compounds with notable anticonvulsant activity in MES and 6 Hz seizure tests. mdpi.com

Table 2: Anticonvulsant Activity of Selected Azetidine and Thiazolidinone Derivatives

Compound ClassTest ModelActivityReference
Azetidinone derivatives from indoleNot specifiedEvaluated for anticonvulsant activity
5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinonePTZ and MESHighest anticonvulsant properties in the series zsmu.edu.ua
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneMES and 6 HzWeak anticonvulsant activity (≥25% protection) mdpi.com

Antidepressant Activity Studies

The exploration of novel antidepressants has included azetidine derivatives. nih.gov Research into 5-(benzo[b]furan-2-ylmethyl)-6-methylpyridazin-3(2H)-one derivatives revealed significant antidepressant-like effects in preclinical models. researchgate.net Specifically, compounds 6c and 6d, at a dose of 50 mg/kg, reduced immobility time in the forced swimming test by 42.85% and 38.09%, respectively. researchgate.net These effects were comparable to the standard drug fluoxetine. researchgate.net Importantly, these active compounds did not induce motor impairment, suggesting a specific antidepressant action. researchgate.net

Another study on 3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2), a positive allosteric modulator of α7 nicotinic acetylcholine (B1216132) receptors, demonstrated antidepressant-like behavior in mice. nih.gov This suggests that modulation of the cholinergic system could be a viable strategy for developing new antidepressants based on the furan scaffold. nih.gov

Table 3: Antidepressant Activity of Selected Furan-Containing Derivatives

CompoundTest ModelDoseReduction in Immobility Time (%)Reference
Compound 6c (a pyridazin-3(2H)-one derivative)Forced Swimming Test50 mg/kg42.85 researchgate.net
Compound 6d (a pyridazin-3(2H)-one derivative)Forced Swimming Test50 mg/kg38.09 researchgate.net
Fluoxetine (Reference)Forced Swimming Test32 mg/kg45.23 researchgate.net

Anti-inflammatory and Antioxidant Activity Studies

The furan nucleus is a component of many natural derivatives that have been shown to possess anti-inflammatory and antioxidant properties. nih.gov These effects are often attributed to the ability of the furan ring to scavenge free radicals and modulate inflammatory pathways. nih.gov Similarly, azetidine derivatives have also been investigated for their anti-inflammatory and antioxidant potential. jmchemsci.comjmchemsci.com

Furan derivatives can exert anti-inflammatory effects through various mechanisms, including the suppression of reactive oxygen species (O2•−), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2) production. nih.gov They can also regulate the mRNA expression of inflammatory mediators. nih.gov The antioxidant activity of furan fatty acids, for instance, is linked to the electron-donating capacity of the furan ring, which can neutralize peroxyl radicals. nih.gov

A study on a synthesized azetidine-2-one derivative demonstrated its antioxidant capabilities. jmchemsci.com In the DPPH free radical scavenging assay, the compound exhibited a maximum percentage scavenging effect of 85% at a concentration of 25 μg/mL. jmchemsci.com Another study on Biginelli-type pyrimidines bearing a furan group at the C-4 position also reported on their antioxidant properties. nih.gov Compound 3c from this series was the most potent antioxidant, with an IC50 of 0.6 mg/mL in the DPPH scavenging assay. nih.gov

Table 4: Antioxidant Activity of Selected Azetidine and Furan Derivatives

Compound/DerivativeAssayResultReference
Azetidine-2-one derivativeDPPH Scavenging85% scavenging at 25 μg/mL jmchemsci.com
Compound 3c (Biginelli-type pyrimidine)DPPH ScavengingIC50: 0.6 mg/mL nih.gov

Enzyme Activator Research

The furan ring is a versatile heterocyclic system that can be found in compounds that interact with various enzymes. Furan derivatives have been shown to modulate the activity of enzymes involved in different biochemical pathways. While the primary focus of many studies has been on enzyme inhibition, the potential for enzyme activation also exists within the azetidine-furan chemical space.

The metabolic activation of furan-containing compounds is a critical area of study, as it can lead to the formation of reactive intermediates. nih.gov For example, the oxidative metabolism of 2-methylfuran (B129897) is thought to proceed through a pathway that generates the reactive metabolite 3-acetylacrolein. nih.gov This metabolic activation is often mediated by cytochrome P450 enzymes, with CYP2E1 being a key enzyme in the conversion of 2-methylfuran. nih.gov Understanding these activation pathways is crucial for predicting the biological effects and potential toxicity of furan-containing compounds.

While specific research on this compound as an enzyme activator is not available, the general reactivity of the furan ring suggests that it could potentially interact with and modulate the activity of various enzymes. Further research is needed to explore this aspect of its pharmacological profile.

Applications in Chemical Biology and Drug Discovery

Azetidine-Furan Scaffolds as Chemical Probes

Azetidine-furan scaffolds serve as versatile platforms for the development of chemical probes, which are small molecules used to study and manipulate biological processes. ub.bw The azetidine (B1206935) ring is considered a valuable pharmacological tool, and its incorporation into molecules can lead to potent and selective biological activity. ub.bwacs.org For instance, azetidine-based compounds have been successfully developed as potent inhibitors for targets like Signal Transducer and Activator of Transcription 3 (STAT3), demonstrating their utility in creating probes to investigate complex signaling pathways. nih.gov

The furan (B31954) ring, a common heterocycle in medicinal chemistry, adds another layer of functionality. It can engage in various non-covalent interactions with biological targets and can be chemically modified to attach reporter tags, such as fluorophores or affinity labels, which are essential for chemical probe applications. The combination of the rigid azetidine core and the functionalizable furan unit allows for the systematic exploration of a target's binding site, making these scaffolds ideal for generating specific probes to interrogate protein function and biological pathways.

Development of Lead-like Molecules

The development of lead-like molecules—compounds with favorable physicochemical properties for optimization into drug candidates—is a critical step in drug discovery. Azetidine-based scaffolds are increasingly used for the generation of lead-like libraries, particularly for challenging targets such as those in the central nervous system (CNS). nih.govnih.gov The synthesis of diverse collections of molecules built around an azetidine core has been shown to produce compounds with desirable properties for CNS drug discovery, including appropriate molecular weight, lipophilicity, and polar surface area. nih.gov

Role in Natural Product Synthesis and Analogue Development

Azetidine rings are found in a limited but growing number of natural products, often contributing to their unique biological activities. rsc.orgresearchgate.net Notable examples include azetidine-2-carboxylic acid, a non-proteinogenic amino acid found in plants, and the penaresidin (B1208786) alkaloids, which are sphingosine-derived azetidines isolated from marine sponges. researchgate.net These natural products highlight the biosynthetic feasibility and biological relevance of the strained four-membered ring. rsc.org

The compound 3-[(Furan-2-yl)methyl]azetidine serves as a valuable building block for creating novel analogues of these natural products. By incorporating the furan moiety, chemists can generate analogues with altered steric and electronic properties, potentially leading to improved potency, selectivity, or metabolic stability. The synthesis of such analogues allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents inspired by natural product scaffolds. ub.bw

Building Blocks for Complex Molecular Architectures

The inherent ring strain and dense functionalization potential of azetidines make them powerful building blocks for the synthesis of more complex molecular architectures. ub.bwrsc.org The this compound scaffold can be elaborated into a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov For example, the azetidine nitrogen can be functionalized, and the furan ring can participate in various cycloaddition or cross-coupling reactions to construct intricate molecular frameworks.

Synthetic methodologies have been developed to transform simple azetidine precursors into complex structures like γ-lactams and fused bispyrrolidines. The ability to use the azetidine core to create diverse and three-dimensional structures is a significant advantage in medicinal chemistry, where novel molecular shapes are constantly sought to address challenging biological targets. nih.gov

Integration into Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse small molecules for high-throughput screening. nih.gov The goal of DOS is to populate chemical space with novel molecular frameworks that are not typically found in commercial or historical compound collections. nih.gov

Azetidine-based scaffolds are excellent candidates for inclusion in DOS libraries due to their ability to be transformed into a wide array of complex and diverse structures. nih.gov The synthesis of libraries based on azetidine cores has been a successful approach to generating new chemical matter for probe and drug discovery. nih.govnih.gov Similarly, libraries based on furan and related scaffolds like benzofuran (B130515) have been developed to explore biological activity. nih.gov The integration of the this compound scaffold into DOS workflows combines the structural novelty of the azetidine ring with the chemical versatility of the furan moiety. This combination allows for the generation of libraries with significant skeletal and appendage diversity, increasing the probability of discovering small molecules with novel biological functions.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Strain-Ring Systems

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, is challenging due to considerable ring strain. researchgate.net However, this strain also drives their unique reactivity, making them valuable in medicinal chemistry. researchgate.net Future research is focused on developing more efficient and diverse methods for creating these strained systems, particularly those incorporating functional groups like furan (B31954).

One promising avenue is the use of strain-release-driven synthesis . A recently developed four-component method leverages the ring-opening of highly strained azabicyclo[1.1.0]butane to rapidly construct functionalized azetidines. nih.gov This approach allows for modular assembly, where different electrophiles can be added sequentially to create a diverse library of substituted azetidines. nih.gov Adapting this methodology to include furan-containing electrophiles could provide a direct and versatile route to 3-[(Furan-2-yl)methyl]azetidine and its derivatives.

Photochemical methods are also gaining traction. The Norrish-Yang cyclization, for instance, uses α-aminoacetophenones as starting materials to form azetidine (B1206935) rings under photochemical conditions. researchgate.net Research into visible-light-driven photocatalysis, using catalysts that can excite molecules from their ground state, is opening new pathways for azetidine synthesis that were previously inaccessible. mit.edu

Another key strategy involves the aza-Michael addition . This reaction can be used to form substituted azetidines from precursors like methyl 2-(azetidin-3-ylidene)acetate, which is synthesized from N-Boc-azetidin-3-one. mdpi.com This method is highly tolerant of various functional groups and heterocycles, making it suitable for creating complex azetidine derivatives. researchgate.netmdpi.com

Finally, intramolecular aminolysis of epoxides catalyzed by lanthanoid triflates, such as La(OTf)₃, has been shown to produce azetidines with high regioselectivity and yield, even with sensitive functional groups present. frontiersin.org

Table 1: Emerging Synthetic Strategies for Azetidine Ring Formation
MethodologyKey FeaturesPotential for Furan IncorporationReference
Strain-Release-Driven SynthesisFour-component reaction using azabicyclo[1.1.0]butane; modular and rapid.High potential through the use of furan-based electrophiles. nih.gov
PhotocatalysisUses light to drive reactions; enables previously difficult transformations.Applicable by designing furan-containing substrates for photocatalytic cyclization. researchgate.netmit.edu
Aza-Michael AdditionHigh functional group tolerance; builds on readily available azetidinone precursors.Directly applicable for adding furan-containing amines to azetidine scaffolds. mdpi.com
Intramolecular Aminolysis of EpoxidesCatalyzed by Lewis acids (e.g., La(OTf)₃); high regioselectivity and yield.Feasible if the starting epoxy amine contains a furan moiety. frontiersin.org

Advanced Computational Approaches for Azetidine-Furan Chemistry

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex molecules like this compound. Advanced computational models can pre-screen potential reactants and predict reaction outcomes, significantly reducing the need for trial-and-error laboratory work. mit.edu

Density Functional Theory (DFT) calculations are particularly powerful. Researchers use DFT to model transition states and explain reaction mechanisms and regioselectivity. For example, computational studies on the La(OTf)₃-catalyzed synthesis of azetidines showed that the transition state energy for forming the azetidine ring was significantly lower than that for the alternative pyrrolidine (B122466) ring, which aligned with experimental results. frontiersin.org Similar models could be applied to predict the most effective pathways for synthesizing furan-substituted azetidines.

Computational studies are also used to analyze structural and thermodynamic properties. By calculating parameters from HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, scientists can predict the chemical reactivity and stability of novel compounds. researchgate.netmanchester.ac.uk For azetidine-furan systems, these calculations can help to:

Predict the stability of different conformations.

Understand the electronic interactions between the azetidine and furan rings.

Model intermolecular hydrogen bonding, which influences physical properties and biological interactions. manchester.ac.uk

A recent study successfully used computational modeling to guide the synthesis of a wide range of azetidines via photocatalysis. mit.edu By calculating the frontier orbital energies of reactants, the model could accurately predict which pairs would successfully react. mit.edu This predictive power is crucial for efficiently exploring the vast chemical space of possible azetidine-furan derivatives.

Table 2: Applications of Computational Chemistry in Azetidine-Furan Research
Computational MethodApplicationSignificanceReference
DFT CalculationsModeling reaction transition states and predicting regioselectivity.Guides the development of efficient and selective synthetic routes. frontiersin.org
Frontier Orbital Energy ModelingPre-screening reactants to predict reaction success and yield.Accelerates discovery by reducing reliance on empirical screening. mit.edu
Thermodynamic Parameter CalculationAssessing stability, reactivity, and intermolecular forces of new derivatives.Provides fundamental understanding of the compound's chemical behavior. researchgate.netmanchester.ac.uk

Expanding the Scope of Biological Target Engagement

The furan ring is a well-known pharmacophore present in many compounds with diverse biological activities, including antibacterial, antifungal, and antitumor properties. ijabbr.comresearchgate.netresearchgate.net When combined with an azetidine ring—a "bioisostere" for larger rings like piperazine (B1678402) that can improve properties like solubility—the resulting molecule holds significant therapeutic promise. researchgate.net

Future research will likely focus on exploring the biological activity of this compound derivatives against a wider range of targets. A key area of interest is in developing new antimicrobial agents . For instance, a series of novel spirocyclic azetidines equipped with a nitrofuran "warhead" demonstrated excellent activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. mdpi.com Some of these compounds showed lower minimum inhibitory concentrations (MICs) than the frontline drug isoniazid, highlighting the potential of the furan-azetidine scaffold in combating infectious diseases. mdpi.com Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have also shown potent activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.com

Another emerging target is the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) , an enzyme critical for cardiac function. Recent studies have identified natural products with furan-like moieties as promising scaffolds for developing small-molecule SERCA2a activators for treating heart failure. acs.org The structural rigidity and solubility conferred by an azetidine ring could be leveraged to optimize these scaffolds.

The development of anticancer agents is also a significant research direction. Benzo[b]furan derivatives have shown potent antiproliferative activity against various human cancer cell lines. nih.gov Similarly, 2-azetidinone derivatives have been investigated for their anti-leukemic potential. peerscientist.com Synthesizing and screening libraries of this compound analogs against cancer cell lines could lead to the discovery of novel oncology drug candidates.

Development of Targeted Delivery Systems for Azetidine-Furan Conjugates

Beyond its intrinsic biological activity, the this compound scaffold can be incorporated into larger drug delivery systems to target specific cells or tissues. This approach aims to maximize therapeutic efficacy while minimizing systemic side effects. nih.govmdpi.com

A particularly innovative strategy involves using furan-maleimide Diels-Alder chemistry . This reaction allows for the efficient coupling of furan-functionalized molecules onto carriers modified with maleimide (B117702) groups. nih.gov For example, furan-containing polymers can self-assemble into nanoparticles, which can then be conjugated to antibodies to create "immuno-nanoparticles" for targeted drug delivery to cancer cells. nih.gov An azetidine-furan conjugate could be attached to such a system, delivering its therapeutic payload directly to the tumor site.

Peptide-drug conjugates (PDCs) represent another advanced delivery strategy. nih.gov In this approach, a drug molecule is attached via a linker to a peptide sequence that can target specific receptors on diseased cells. The unique chemical handles on the azetidine nitrogen and the furan ring of this compound provide ideal points for conjugation to peptide carriers.

These targeted systems can be designed as prodrugs , where the active compound is released only upon reaching its target, for example, through the cleavage of a linker in the acidic tumor microenvironment or by specific enzymes. mdpi.comnih.gov This controlled release improves the drug's bioavailability and reduces toxicity. mdpi.com Future work will focus on designing and synthesizing azetidine-furan conjugates for attachment to various carriers, including polymers, liposomes, and antibodies, to create next-generation targeted therapies. researchgate.net

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